![molecular formula C14H14N4O B14208640 n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide CAS No. 827318-25-2](/img/structure/B14208640.png)
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide: is a compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide typically involves the condensation of pyrazole-4-carbaldehydes with indole derivatives. One common method includes the use of chloro(trimethyl)silane in pyridine at 90°C under ambient air conditions . This method facilitates the formation of the desired product in good yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study enzyme interactions, receptor binding, and cellular pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.
Industry: The compound’s versatility extends to industrial applications, where it can be used in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(1H-Pyrazol-4-yl)-1H-benzimidazoles: These compounds share the pyrazole moiety and exhibit similar biological activities.
1H-Pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines: These compounds also contain the pyrazole ring and are known for their therapeutic potential.
Uniqueness: n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide is unique due to the combination of pyrazole and indole rings in its structure. This dual functionality allows for a broader range of chemical reactions and biological activities compared to compounds with only one of these moieties.
Propriétés
Numéro CAS |
827318-25-2 |
|---|---|
Formule moléculaire |
C14H14N4O |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]propanamide |
InChI |
InChI=1S/C14H14N4O/c1-2-14(19)17-11-4-3-9-5-12(18-13(9)6-11)10-7-15-16-8-10/h3-8,18H,2H2,1H3,(H,15,16)(H,17,19) |
Clé InChI |
MQNXHVHDZLQNSP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC2=C(C=C1)C=C(N2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
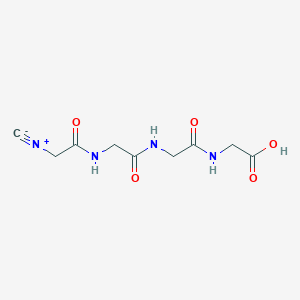
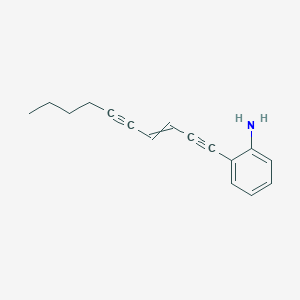
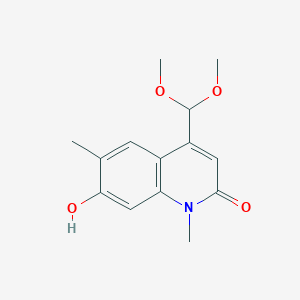
![4-[(3,5-Di-tert-butylphenyl)methoxy]pyridine](/img/structure/B14208600.png)
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
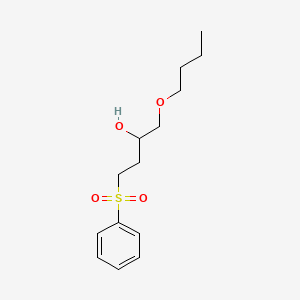


![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
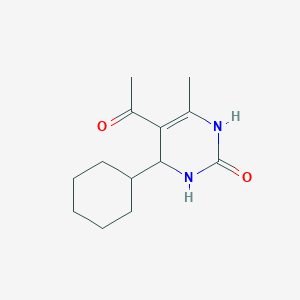
![N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14208641.png)
